molecular formula C11H14O2 B15280021 Rel-((1R,2R)-2-(2-methoxyphenyl)cyclopropyl)methanol

Rel-((1R,2R)-2-(2-methoxyphenyl)cyclopropyl)methanol

Cat. No.: B15280021
M. Wt: 178.23 g/mol
InChI Key: GWNQNQUYZBGDMY-WCBMZHEXSA-N
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Description

Rel-((1R,2R)-2-(2-methoxyphenyl)cyclopropyl)methanol is a cyclopropane derivative with a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-((1R,2R)-2-(2-methoxyphenyl)cyclopropyl)methanol typically involves the cyclopropanation of a suitable precursor, followed by functional group modifications. Common synthetic routes include:

    Cyclopropanation: Using diazo compounds and transition metal catalysts to form the cyclopropane ring.

    Methoxyphenyl Introduction: Incorporating the methoxyphenyl group through electrophilic aromatic substitution or other suitable methods.

    Methanol Functionalization: Introducing the methanol group via reduction or other functional group transformations.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclopropanation reactions using flow chemistry techniques to ensure efficiency and scalability. The use of continuous flow reactors can enhance reaction control and product yield.

Chemical Reactions Analysis

Types of Reactions

Rel-((1R,2R)-2-(2-methoxyphenyl)cyclopropyl)methanol undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes using oxidizing agents like PCC or DMP.

    Reduction: Reduction of the methoxyphenyl group to form corresponding alcohols or hydrocarbons.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP).

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Halogenation reagents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions include various substituted cyclopropyl derivatives, alcohols, ketones, and aromatic compounds.

Scientific Research Applications

Rel-((1R,2R)-2-(2-methoxyphenyl)cyclopropyl)methanol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a model compound for studying cyclopropane chemistry.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of Rel-((1R,2R)-2-(2-methoxyphenyl)cyclopropyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to active sites or altering the conformation of target proteins, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylmethanol: A simpler analog without the methoxyphenyl group.

    2-Methoxyphenylcyclopropane: Lacks the methanol functional group.

    Cyclopropylphenylmethanol: Similar structure but without the methoxy group.

Uniqueness

Rel-((1R,2R)-2-(2-methoxyphenyl)cyclopropyl)methanol is unique due to the combination of the cyclopropane ring, methoxyphenyl group, and methanol functional group. This unique structure imparts specific chemical reactivity and potential biological activity, distinguishing it from other similar compounds.

Properties

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

[(1R,2R)-2-(2-methoxyphenyl)cyclopropyl]methanol

InChI

InChI=1S/C11H14O2/c1-13-11-5-3-2-4-9(11)10-6-8(10)7-12/h2-5,8,10,12H,6-7H2,1H3/t8-,10+/m0/s1

InChI Key

GWNQNQUYZBGDMY-WCBMZHEXSA-N

Isomeric SMILES

COC1=CC=CC=C1[C@@H]2C[C@H]2CO

Canonical SMILES

COC1=CC=CC=C1C2CC2CO

Origin of Product

United States

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